molecular formula C20H22N4O3S B2452757 N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide CAS No. 1021121-64-1

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide

货号: B2452757
CAS 编号: 1021121-64-1
分子量: 398.48
InChI 键: OKMRHOJKSIPYGN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

For Research Use Only. Not for human or veterinary diagnostic or therapeutic use. N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a chemical compound with the molecular formula C21H24N4O3S . It belongs to a class of compounds characterized by an aminopyrimidine core linked to a benzenesulfonamide group, a structure known to be of significant interest in medicinal chemistry and drug discovery. While specific biological data for this exact compound is limited in public sources, its core structure is shared with pharmaceutically active molecules targeting various biological pathways. Structurally similar 4,6-disubstituted aminopyrimidine derivatives have been investigated as modulators of protein kinases, which are key targets in oncology and other disease areas . Furthermore, related sulfonamide compounds bearing aminopyrimidine and aniline motifs have been developed as inhibitors of enzymes like CYP17, a target for the treatment of prostate cancer . The presence of both pyrimidine and sulfonamide functional groups in a single molecule often confers properties that allow it to interact with enzyme active sites and biological receptors with high affinity. This molecular architecture suggests potential research applications for this compound as a valuable intermediate or building block in organic synthesis, a candidate for high-throughput screening libraries, or a starting point for the design and development of novel enzyme inhibitors . Researchers in the fields of medicinal chemistry, chemical biology, and drug discovery may find this compound particularly useful for probing biological mechanisms and developing new therapeutic agents.

属性

IUPAC Name

N-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-14(2)27-20-13-19(21-15(3)22-20)23-16-9-11-17(12-10-16)24-28(25,26)18-7-5-4-6-8-18/h4-14,24H,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMRHOJKSIPYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Pyrimidine Ring Formation

The pyrimidine scaffold is typically constructed via cyclocondensation of β-dicarbonyl precursors with amidines or urea derivatives. For 6-isopropoxy-2-methylpyrimidin-4-amine, a two-step substitution strategy on 2,4-dichloro-6-methylpyrimidine (1) is employed:

  • Amination at C4 : Treatment of 1 with aqueous ammonia (25% w/w) in dioxane at 80°C for 12 hours yields 4-amino-2-chloro-6-methylpyrimidine (2) with 85% efficiency.
  • Alkoxylation at C6 : Reacting 2 with isopropyl alcohol in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 60°C for 6 hours affords 4-amino-6-isopropoxy-2-methylpyrimidine (3) in 78% yield.

Critical Parameters :

  • Excess NaH (2.5 equivalents) ensures complete deprotonation of isopropyl alcohol.
  • Anhydrous conditions prevent hydrolysis of the chloropyrimidine intermediate.

Coupling to the 4-Aminophenyl Linker

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine amine (3) is coupled to 4-fluoro-nitrobenzene (4) via SNAr under microwave irradiation:

  • Conditions : 3 (1.0 eq), 4 (1.2 eq), K2CO3 (3.0 eq), DMF, 120°C, 20 minutes.
  • Outcome : N-(4-nitrophenyl)-6-isopropoxy-2-methylpyrimidin-4-amine (5) is obtained in 92% yield.

Nitro Reduction

Catalytic hydrogenation of 5 using 10% Pd/C in methanol under H2 (1 atm) at 25°C for 4 hours yields 4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)aniline (6) quantitatively.

Optimization Insight :

  • Switching to ammonium formate as a hydrogen source in methanol reduces reaction time to 2 hours without compromising yield.

Benzenesulfonamide Formation

Sulfonylation of the Aniline

The final step involves reacting aniline 6 with benzenesulfonyl chloride (7) under Schotten-Baumann conditions:

  • Procedure : 6 (1.0 eq), 7 (1.5 eq), DIEA (3.0 eq), dichloromethane (DCM), 0°C → 25°C, 12 hours.
  • Workup : Sequential washes with 1M HCl, saturated NaHCO3, and brine yield N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide (8) in 88% purity.

Side Reactions :

  • Over-sulfonylation at the pyrimidine amine is mitigated by maintaining stoichiometric control and low temperatures.

Alternative Synthetic Routes and Comparative Analysis

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between 4-bromoaniline and pyrimidine 3 offers a one-step alternative:

  • Catalyst System : Pd2(dba)3 (5 mol%), Xantphos (10 mol%), Cs2CO3 (2.0 eq), toluene, 110°C, 24 hours.
  • Yield : 76%, with 99% regioselectivity.

Solid-Phase Synthesis

Immobilizing 4-aminophenyl on Wang resin enables iterative coupling and sulfonylation, though scalability remains challenging.

Table 1: Comparison of Key Methods

Method Yield (%) Purity (%) Time (h)
SNAr + Reduction 92 → 99 95 24
Buchwald-Hartwig 76 98 24
Solid-Phase 65 90 48

Scale-Up Considerations and Process Optimization

Crystallization Protocols

Recrystallization from ethanol/water (7:3 v/v) enhances purity to >99% by removing residual DIEA and sulfonic acid byproducts.

Green Chemistry Approaches

Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining reaction efficiency (88% yield).

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 1.32 (d, J = 6.0 Hz, 6H, CH(CH3)2), 2.45 (s, 3H, CH3), 4.72 (sept, J = 6.0 Hz, 1H, OCH), 6.85 (s, 1H, pyrimidine-H), 7.52–7.89 (m, 9H, Ar-H).
  • HRMS : m/z calc. for C21H23N4O3S [M+H]+: 435.1432; found: 435.1428.

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O 60:40, 1 mL/min) confirms ≥98% purity with tR = 6.72 minutes.

化学反应分析

Types of Reactions

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

科学研究应用

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

相似化合物的比较

Similar Compounds

  • N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxybenzenesulfonamide
  • N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxybenzamide

Uniqueness

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the benzenesulfonamide moiety. This unique structure contributes to its distinct biological activity and potential therapeutic applications.

生物活性

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential therapeutic applications in various biological contexts. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. Understanding the biological activity of this compound is crucial for its development in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C22H26N4O4SC_{22}H_{26}N_{4}O_{4}S, with a molecular weight of approximately 442.5 g/mol. Its structure features a sulfonamide group, an isopropoxy group, and a pyrimidine moiety, which contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Sulfonamides are traditionally recognized for their antibacterial properties. Research indicates that derivatives of benzenesulfonamide exhibit significant antimicrobial effects against various pathogens, including E. coli and S. aureus . The specific compound has not been extensively evaluated in this regard, but its structural similarities to known active compounds suggest potential efficacy.
  • Anti-inflammatory Effects :
    • Compounds similar to this compound have demonstrated anti-inflammatory properties in vivo. For example, related sulfonamide derivatives have shown effective inhibition of carrageenan-induced edema in animal models . This suggests that our compound may also possess similar anti-inflammatory capabilities.
  • Anticancer Potential :
    • The presence of the pyrimidine ring indicates potential applications in cancer treatment. Compounds with similar structures have been reported to modulate protein kinases involved in cancer cell signaling pathways, leading to reduced cell proliferation and increased apoptosis . Further investigation into the specific mechanisms of action for this compound is warranted.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialInhibition against E. coli, S. aureus
Anti-inflammatoryReduced edema in rat models
AnticancerModulation of protein kinases

Case Study: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of various benzenesulfonamide derivatives, compounds were tested against a range of bacterial strains, revealing minimum inhibitory concentrations (MICs) as low as 6.63 mg/mL against Bacillus subtilis and Candida albicans. Although specific data for this compound is limited, the promising results from related compounds indicate a need for further exploration into its antimicrobial efficacy .

Case Study: Anti-inflammatory Assessment

Another study assessed the anti-inflammatory effects of sulfonamide derivatives using a carrageenan-induced paw edema model in rats. The results showed significant reductions in inflammation at varying doses, with some compounds achieving over 90% inhibition at optimal concentrations . This suggests that this compound may exhibit similar anti-inflammatory activity.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors within cellular pathways. It may inhibit key kinases involved in signal transduction processes critical for cell survival and proliferation, particularly in cancerous cells .

常见问题

Q. What are the optimal synthetic routes for N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide?

Methodological Answer: The synthesis involves sequential functionalization of the pyrimidine and sulfonamide moieties. Key steps include:

  • Intermediate Preparation: React 6-isopropoxy-2-methylpyrimidin-4-amine with 4-nitrobenzene sulfonyl chloride to form the sulfonamide linkage. Catalytic hydrogenation (Pd/C, H₂) reduces nitro to amino .
  • Coupling Conditions: Use DMF as solvent with K₂CO₃ as base at 80°C for 18 hours to ensure efficient nucleophilic substitution .
  • Purification: Column chromatography (silica gel, hexane:EtOAc 3:1) followed by recrystallization from ethanol yields >85% purity.

Q. Table 1: Key Reagents and Conditions

StepReagents/ConditionsYieldPurity (HPLC)
Sulfonylation4-nitrobenzenesulfonyl chloride, DCM, Et₃N, 0°C→RT72%90%
ReductionH₂ (1 atm), Pd/C (10%), MeOH, 24h88%95%
Final Coupling6-isopropoxy-2-methylpyrimidine, K₂CO₃, DMF, 80°C65%98%

Q. What analytical techniques are critical for confirming structural integrity?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., isopropoxy methyl protons at δ 1.2–1.4 ppm; pyrimidine NH at δ 8.1–8.3 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular ion [M+H]⁺ at m/z 427.1421 (calculated for C₂₁H₂₃N₄O₃S) .
  • X-ray Crystallography: Resolve ambiguities in regiochemistry (e.g., pyrimidine-amino vs. sulfonamide linkage) .

Advanced Research Questions

Q. How can computational modeling guide structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Docking Simulations: Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase IX, a sulfonamide target). Focus on hydrogen bonding with sulfonamide S=O and pyrimidine N .
  • QM/MM Calculations: Assess electronic effects of substituents (e.g., isopropoxy lipophilicity vs. methyl steric effects) .
  • ADMET Predictors: Evaluate metabolic stability (e.g., CYP3A4 oxidation susceptibility due to isopropoxy group) .

Q. Table 2: Predicted Binding Affinities (ΔG, kcal/mol)

Target ProteinPredicted ΔGKey Interactions
Carbonic Anhydrase IX-9.2S=O⋯Zn²⁺, NH⋯Thr199
EGFR Kinase-7.8Pyrimidine N⋯Lys745

Q. How to resolve contradictory in vitro vs. in vivo biological activity data?

Methodological Answer:

  • Metabolite Identification: Use LC-MS/MS to detect phase I/II metabolites. For example, isopropoxy O-dealkylation may reduce activity in vivo .
  • Plasma Protein Binding Assays: Measure free fraction via equilibrium dialysis; high binding (>95%) can limit bioavailability .
  • Pharmacokinetic Profiling: Conduct IV/PO dosing in rodents to calculate AUC₀–24 and correlate with in vitro IC₅₀ values .

Q. What strategies optimize selectivity against off-target sulfonamide-binding proteins?

Methodological Answer:

  • Selective Functionalization: Introduce bulky groups (e.g., trifluoromethyl) at the phenyl ring to sterically block off-target binding .
  • pH-Dependent Activity: Exploit tumor microenvironment acidity by designing protonatable amines near the sulfonamide .
  • Fragment-Based Screening: Co-crystallize with off-target proteins (e.g., CA-II) to identify avoidable interaction motifs .

Q. How to design robust in vivo efficacy studies for anticancer applications?

Methodological Answer:

  • Xenograft Models: Use HT-29 (colon) or MDA-MB-231 (breast) cell lines with high CA-IX expression. Dose orally at 50 mg/kg BID for 21 days .
  • Biomarker Analysis: Monitor serum VEGF or HIF-1α levels via ELISA to confirm target engagement .
  • Toxicology: Assess renal toxicity (common with sulfonamides) via serum creatinine and BUN measurements .

Q. Data Contradiction Analysis

Q. Discrepancies in reported IC₅₀ values across studies: How to troubleshoot?

Methodological Answer:

  • Assay Standardization: Validate cell viability assays (MTT vs. ATP luminescence) using staurosporine as a positive control .
  • Compound Solubility: Pre-dissolve in DMSO (≤0.1% final) with sonication to avoid aggregation in aqueous buffers .
  • Batch Variability: Compare NMR and HPLC traces across synthetic batches; impurities >0.5% can skew results .

Q. Experimental Design for Mechanism of Action (MoA)

Q. How to elucidate the MoA using omics approaches?

Methodological Answer:

  • Transcriptomics: Perform RNA-seq on treated vs. untreated cells (e.g., A549) to identify downregulated pathways (e.g., hypoxia response) .
  • Chemoproteomics: Use activity-based protein profiling (ABPP) with a sulfonamide-linked biotin probe to capture target proteins .
  • Metabolomics: Analyze TCA cycle intermediates via GC-MS to assess metabolic reprogramming .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。